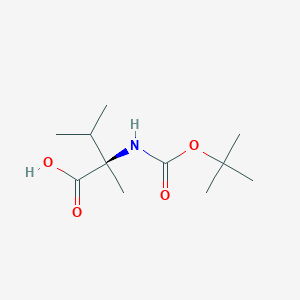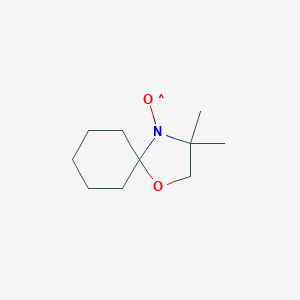
DOXYL-cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DOXYL-cyclohexane, also known as 2,2,5,5-tetramethyl-1-pyrrolidinyloxy-3-carboxylic acid, is a stable and highly reactive nitroxide radical. It is widely used in scientific research as a spin label for various biological molecules, including proteins, lipids, and nucleic acids. DOXYL-cyclohexane is synthesized through a simple and efficient method, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
DOXYL-cyclohexane acts as a spin label by interacting with the magnetic field of the surrounding environment. The unpaired electron of the nitroxide radical interacts with nearby atoms, causing changes in the electron density and magnetic properties of the molecule. These changes can be detected through various spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy, to provide information about the structure and dynamics of the labeled molecule.
Effets Biochimiques Et Physiologiques
DOXYL-cyclohexane has been shown to have minimal biochemical and physiological effects on the labeled molecules. It does not significantly alter the structure or function of proteins, lipids, or nucleic acids, making it an ideal spin label for studying biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
DOXYL-cyclohexane has several advantages for lab experiments. It is stable, highly reactive, and readily available through a simple and efficient synthesis method. It also has minimal biochemical and physiological effects on the labeled molecules, making it an ideal spin label for studying biological processes. However, DOXYL-cyclohexane has some limitations, such as its relatively short half-life and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of DOXYL-cyclohexane in scientific research. One direction is the development of new spin labeling techniques that can be used in conjunction with DOXYL-cyclohexane to study complex biological systems. Another direction is the exploration of new applications for DOXYL-cyclohexane in fields such as drug discovery and materials science. Overall, DOXYL-cyclohexane is a versatile and valuable tool for studying biological processes and has the potential to contribute to a wide range of scientific discoveries.
Méthodes De Synthèse
DOXYL-cyclohexane can be synthesized through the oxidation of DOXYL-cyclohexaneamethyl-1-pyrrolidine-N-oxyl (TEMPO) with potassium permanganate in the presence of cyclohexene. The reaction yields DOXYL-cyclohexane as a stable and pure product. This synthesis method is simple, efficient, and scalable, making DOXYL-cyclohexane readily available for scientific research.
Applications De Recherche Scientifique
DOXYL-cyclohexane is widely used in scientific research as a spin label for various biological molecules. Spin labeling is a technique that involves the introduction of a paramagnetic species, such as DOXYL-cyclohexane, into a biological molecule to study its structure, dynamics, and interactions. DOXYL-cyclohexane can be used to study protein folding, membrane structure, and DNA-protein interactions, among other biological processes.
Propriétés
Numéro CAS |
16302-61-7 |
|---|---|
Nom du produit |
DOXYL-cyclohexane |
Formule moléculaire |
C10H18NO2 |
Poids moléculaire |
184.26 g/mol |
InChI |
InChI=1S/C10H18NO2/c1-9(2)8-13-10(11(9)12)6-4-3-5-7-10/h3-8H2,1-2H3 |
Clé InChI |
IIQLHCWONLMNFL-UHFFFAOYSA-N |
SMILES |
CC1(COC2(N1[O])CCCCC2)C |
SMILES canonique |
CC1(COC2(N1[O])CCCCC2)C |
Synonymes |
DOXYL-cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



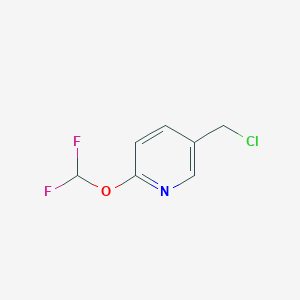

![[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol](/img/structure/B58786.png)
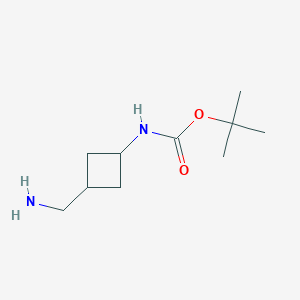
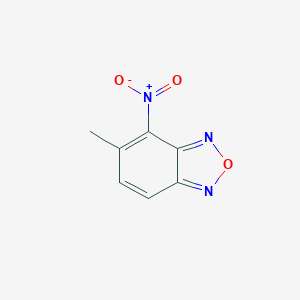
![[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B58879.png)
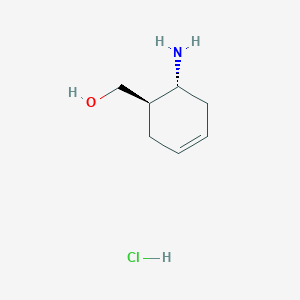
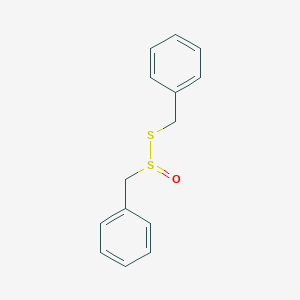
![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)
![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)


![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)
